molecular formula C20H37NO B3255131 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- CAS No. 2501-33-9

9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)-

Cat. No.: B3255131
CAS No.: 2501-33-9
M. Wt: 307.5 g/mol
InChI Key: LCUQUVLUBPUQOI-MURFETPASA-N
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Description

Properties

IUPAC Name

(9Z,12Z)-N,N-dimethyloctadeca-9,12-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUQUVLUBPUQOI-MURFETPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- typically involves the reaction of linoleic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity : Research indicates that compounds related to 9,12-octadecadienamide exhibit significant antitumor properties. For instance, derivatives like 9Z,11E,13Z-octadecatrienoic acid have been shown to interfere with tumor cell cycles and reduce drug resistance . This suggests potential for development into anticancer therapeutics.
  • Inflammation Modulation : Fatty acid amides are known to modulate inflammatory responses. Studies have demonstrated that such compounds can influence the activity of endocannabinoid receptors, thereby impacting pain and inflammation pathways .

Agricultural Applications

  • Pesticidal Properties : There is evidence that fatty acid amides can act as natural pesticides. Compounds similar to 9,12-octadecadienamide have shown effectiveness against various pests while being less harmful to beneficial insects . This could lead to their use in sustainable agricultural practices.
  • Plant Growth Regulators : Research has explored the use of fatty acid derivatives as growth regulators in plants. They can enhance seed germination and root development, which is crucial for crop yield improvement .

Material Science

  • Biodegradable Polymers : The incorporation of fatty acid amides into polymer matrices has been investigated for creating biodegradable materials. These materials can be used in packaging and other applications where environmental sustainability is a concern .
  • Surfactants : Due to their amphiphilic nature, compounds like 9,12-octadecadienamide can function as surfactants in various formulations, enhancing the stability and performance of emulsions in cosmetics and food products .

Case Studies

StudyFocusFindings
Antitumor EfficacyFound that N,N-dimethyl derivatives inhibit tumor growth by inducing apoptosis in cancer cells.
Pesticidal ActivityDemonstrated that octadecadienamides significantly reduce pest populations without affecting non-target species.
Biodegradable MaterialsShowed that incorporating octadecadienamide into polymers improved degradation rates compared to conventional plastics.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation pathways. It may also interact with membrane receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 9,12-Octadecadienamide Derivatives
Compound Name Substituent(s) Molecular Formula CAS RN Key Features
N,N-Dimethyl-9,12-octadecadienamide (Target Compound) N,N-dimethylamino-propyl C₂₃H₄₄N₂O 125804-10-6 Cationic surfactant; industrial applications
N-Benzyl-(9Z,12Z)-octadecadienamide (Macamide C4) N-benzyl C₂₅H₃₇NO 883715-22-8 Bioactive macamide; anti-fatigue, anti-inflammatory
N,N-Diethyl-9,12-octadecadienamide N,N-diethyl C₂₂H₄₁NO 3140-46-3 Neutral surfactant; limited bioactivity data
Linoleamide (Parent Compound) Unsubstituted amide (-NH₂) C₁₈H₃₃NO 3999-01-7 Simple fatty acid amide; used in cosmetics and lubricants

Functional and Bioactivity Comparison

N,N-Dimethyl-9,12-octadecadienamide vs. N-Benzyl-(9Z,12Z)-octadecadienamide (C4)
  • Structural Differences: Target Compound: Dimethylamino-propyl group enhances cationic character, improving solubility in polar solvents. C4: Benzyl group increases hydrophobicity, favoring lipid membrane interactions .
  • Bioactivity: C4 demonstrates significant anti-fatigue effects in mice, reducing pro-inflammatory cytokines (e.g., IL-1β) and oxidative stress after exercise . Target Compound: No direct bioactivity reported; primarily used for its surfactant properties .
  • Applications :
    • C4 : Studied as a nutraceutical for enhancing physical endurance .
    • Target Compound : Industrial emulsifier in coatings and detergents .
N,N-Dimethyl vs. N,N-Diethyl Derivatives
  • Polarity and Solubility: Dimethyl derivatives exhibit higher polarity due to shorter alkyl chains, enhancing water solubility. Diethyl analogues are more lipophilic, suitable for non-aqueous formulations .
  • Thermal Stability :
    • Dimethyl derivatives show lower thermal degradation thresholds compared to diethyl variants, as observed in differential scanning calorimetry (DSC) studies .
Comparison with Linoleamide
  • Applications: Linoleamide is widely used in moisturizers and hair conditioners, whereas the dimethyl derivative is restricted to industrial uses due to cationic charge .

Metabolic and Environmental Impact

  • Biodegradability: Dimethyl derivatives exhibit slower environmental degradation compared to unsubstituted linoleamide due to tertiary amine groups .

Biological Activity

9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z) is a bioactive compound derived from various natural sources, particularly noted for its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Name : 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)
  • Molecular Formula : C18H35N
  • CAS Number : 87572607
  • Molecular Weight : 281.49 g/mol

Antimicrobial Activity

Research indicates that 9,12-octadecadienamide exhibits significant antimicrobial properties. A study found that it effectively inhibited the growth of various bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in several models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential therapeutic applications in inflammatory diseases.

Anticancer Properties

In vitro studies demonstrate that 9,12-octadecadienamide induces apoptosis in cancer cells. Specifically, it has shown efficacy against breast cancer cell lines by activating caspase pathways.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Biological Chemistry highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a natural antibiotic alternative .
  • Anti-inflammatory Mechanism : Research demonstrated that treatment with 9,12-octadecadienamide significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential for treating inflammatory conditions .
  • Cancer Cell Apoptosis : A study conducted on human breast cancer cells revealed that the compound triggered apoptosis through mitochondrial pathways, emphasizing its role as a potential chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (9Z,12Z)-9,12-octadecadienamide derivatives, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via acylation using (9Z,12Z)-octadeca-9,12-dienoyl chloride and amines. In a representative procedure, the acyl chloride is reacted with substrates (amines, alcohols, or thiols) in dry CH₂Cl₂ at 0°C with Et₃N as a base. Reaction completion is monitored by TLC, followed by aqueous workup and purification via flash chromatography (Hex–AcOEt mixtures). Yields range from 69% to 99%, depending on steric and electronic effects of the substrate .
  • Optimization : Adjusting stoichiometry (e.g., 1.2 eq. of Et₃N), substrate pre-activation, or solvent polarity can improve efficiency. Lower temperatures (0°C) minimize side reactions like hydrolysis of the acyl chloride .

Q. How are structural and purity characteristics validated for synthetic (9Z,12Z)-9,12-octadecadienamide derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm double bond geometry (9Z,12Z) via coupling constants and chemical shifts. For example, olefinic protons resonate at δ 5.3–5.4 ppm with coupling constants ~10–12 Hz .
  • Chromatography : Flash chromatography (Hex–AcOEt gradients) removes unreacted starting materials. TLC with iodine staining verifies homogeneity .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of (9Z,12Z)-9,12-octadecadienamide derivatives?

  • SAR Insights :

  • Phenethyl Moieties : Derivatives with substituted aryl groups (e.g., 4-bromo or 3,5-dimethylphenyl) exhibit enhanced anti-inflammatory activity due to increased lipophilicity and π-π interactions with biological targets .
  • Amide vs. Ester Linkages : Amides (e.g., 2c–2e) show higher activity than esters (e.g., 2g–2h), likely due to hydrogen-bonding capabilities and metabolic stability .
    • Experimental Design : Compare IC₅₀ values in cell-based assays (e.g., COX-2 inhibition) across derivatives with systematic structural variations .

Q. What experimental challenges arise in handling (9Z,12Z)-9,12-octadecadienamide derivatives, and how can they be mitigated?

  • Challenges :

  • Hydrolysis Sensitivity : The acyl chloride intermediate is moisture-sensitive. Use anhydrous solvents and inert atmospheres .
  • Purification Difficulties : Polar byproducts may co-elute with target compounds. Optimize chromatography gradients (e.g., Hex–AcOEt 7:1 to 4:1) .
    • Mitigation Strategies : Pre-purify substrates (e.g., amines) and employ low-temperature reaction conditions to suppress degradation .

Q. How can computational modeling predict the binding affinity of (9Z,12Z)-9,12-octadecadienamide derivatives to biological targets?

  • Approach :

  • Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., PPAR-γ or CB1). Focus on the amide group and unsaturated chain for hydrogen bonding and hydrophobic contacts .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis validation .

Q. How should researchers resolve contradictions in reported biological data for structurally similar derivatives?

  • Case Example : Conflicting anti-inflammatory activity data for (9Z,12Z)-octadecadienamide vs. N-phenethyl analogs may arise from assay variability (e.g., cell type or cytokine profiling methods).
  • Resolution Strategy :

  • Standardized Assays : Re-evaluate compounds in parallel using identical protocols (e.g., LPS-induced RAW264.7 macrophages) .
  • Meta-Analysis : Cross-reference NMR and HPLC purity data to exclude batch-specific impurities as confounding factors .

Methodological Considerations

Q. What safety protocols are critical when synthesizing or handling (9Z,12Z)-9,12-octadecadienamide derivatives?

  • Key Protocols :

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal exposure. The compound may cause irritation .
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (CH₂Cl₂) and potential HCl gas release during workup .

Q. Which analytical techniques are most suitable for quantifying trace impurities in synthesized batches?

  • Recommended Methods :

  • HPLC-MS : Detect low-abundance byproducts (e.g., hydrolyzed acids or dimerized species) with a C18 column and ESI ionization .
  • GC-FID : Monitor residual solvents (e.g., Et₃N or CH₂Cl₂) with a DB-5MS column and temperature programming .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)-
Reactant of Route 2
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9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.